5,5-Difluoropiperidin-3-one is a fluorinated derivative of piperidine characterized by the presence of two fluorine atoms at the 5-position and a ketone functional group at the 3-position. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and biological research.
5,5-Difluoropiperidin-3-one is classified as a fluorinated organic compound within the piperidine family. It is often synthesized from piperidine derivatives through various fluorination methods. The compound is primarily sourced from chemical suppliers specializing in organic synthesis and pharmaceutical intermediates.
The synthesis of 5,5-Difluoropiperidin-3-one typically involves the fluorination of piperidin-2-one or related precursors. One effective method employs diethylaminosulfur trifluoride (DAST) as a fluorinating agent under controlled conditions. The general reaction can be represented as follows:
Reaction Conditions:
In industrial settings, continuous flow processes are often utilized to scale up production while ensuring high purity and yield of the final product.
The molecular formula of 5,5-Difluoropiperidin-3-one is CHFN\O, with a molecular weight of approximately 135.11 g/mol. The compound features a six-membered piperidine ring with two fluorine substituents at the 5-position and a carbonyl group at the 3-position.
Structural Representation:
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed techniques for confirming the structure and purity of synthesized compounds .
5,5-Difluoropiperidin-3-one can participate in various chemical reactions:
Common Reagents:
The mechanism of action for 5,5-Difluoropiperidin-3-one primarily involves its interactions with biological targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity due to their electronegative nature, which can stabilize interactions through hydrogen bonding or dipole-dipole interactions.
In particular, this compound has been investigated for its potential as an inhibitor of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. By inhibiting DPP-IV, 5,5-Difluoropiperidin-3-one may help regulate insulin secretion and improve glycemic control .
Relevant analyses such as infrared spectroscopy (IR) provide insights into functional groups present in the molecule, while NMR spectroscopy helps elucidate structural details .
Fluorinated piperidines represent a cornerstone of contemporary medicinal chemistry, with approximately 20% of FDA-approved small-molecule drugs containing fluorine substituents. The strategic incorporation of fluorine into the piperidine scaffold profoundly influences pharmacokinetic properties, including enhanced metabolic stability, improved membrane permeability, and optimized pKa profiles. Specifically, 5,5-difluoropiperidine derivatives demonstrate exceptional blood-brain barrier (BBB) penetration capabilities, enabling CNS drug development—a property leveraged in patented kinase inhibitors for neurodegenerative diseases and brain cancers [4]. The geminal difluoro substitution at C5 significantly reduces ring pKa (approximately 2-3 units) compared to non-fluorinated analogs, thereby enhancing bioavailability of tertiary amine-containing drugs. This reduction facilitates increased fraction unbound in plasma, directly impacting pharmacodynamic activity [4] [8].
Table 1: Therapeutic Applications of Fluorinated Piperidine Scaffolds
Compound Class | Biological Target | Key Fluorine-Induced Benefits | Representative Indications |
---|---|---|---|
Kinase inhibitors | ALK, SRC, VEGF receptors | Enhanced BBB penetration, metabolic stability | Glioblastoma, CNS metastases [4] |
DPP-IV inhibitors | Dipeptidyl peptidase-4 | Conformational restraint, target affinity | Type 2 diabetes [3] [5] |
Protease inhibitors | HIV protease | Reduced off-target binding, optimized logP | Antiviral therapy |
The 3-keto group in 5,5-difluoropiperidin-3-one introduces critical structural and electronic features: (1) It creates a hydrogen bond acceptor site facilitating target protein interactions, (2) Enables α-functionalization via enolate chemistry, and (3) Modulates ring conformation by stabilizing half-chair intermediates observed in transition-state mimetics. Concurrently, the 5,5-difluoro motif exerts three-dimensional control through gauche effect interactions, preferentially adopting axial orientations in protonated forms due to stabilizing charge-dipole interactions (C-F···H-N⁺) [8]. This conformational preference was confirmed via X-ray crystallography and NMR studies, revealing a remarkable energy difference (>3 kcal/mol) between axial-fluorine and equatorial-fluorine conformers in hydrochloride salts . The gem-difluoro substitution also enhances lipophilicity (cLogP +0.5/log unit per fluorine) while maintaining solubility via attenuated basicity—a unique property exploited in proteolysis-targeting chimeras (PROTACs) linker design [4].
Table 2: Substituent Effects on Piperidine Conformation and Properties
Substituent Position | Dominant Conformation | Key Structural Influence | Experimental Evidence |
---|---|---|---|
5,5-Difluoro (neutral) | Equatorial F preference | Steric bulk dominates | (^{19}\text{F}) NMR coupling constants [8] |
5,5-Difluoro (HCl salt) | Axial F preference | C-F···H-N⁺ charge-dipole stabilization | X-ray diffraction, ΔG = -3.2 kcal/mol |
3-Keto alone | Flexible chair | Keto-enol tautomerism possible | IR spectroscopy (C=O 1715 cm⁻¹) |
3-Keto + 5,5-F₂ | Locked half-chair | Restricted enolization, enhanced rigidity | Dynamic NMR line broadening [8] |
Piperidine's journey in pharmacology began with natural product isolation (e.g., piperine from Piper nigrum) in the 19th century, evolving to synthetic derivatives in the 1950s with the advent of neuroleptic drugs. The first intentional fluorination occurred in 1957 with trifluperidol, demonstrating improved antipsychotic efficacy. Critical breakthroughs emerged through conformational studies of trans-3,5-disubstituted piperidines in the 1990s, where X-ray analyses revealed fluorine's capacity to lock ring geometry via stereoelectronic effects . This era birthed rational design paradigms replacing metabolically labile groups with fluorine isosteres—exemplified by the 2002 FDA approval of ciprofloxacin (containing piperazinyl, not piperidinyl). The mid-2000s witnessed targeted fluorination strategies, with 5,5-difluoropiperidin-3-one derivatives entering clinical development for kinase inhibition (e.g., Fyn/Src dual inhibitors) by 2015 [4]. Modern synthetic advances now enable single-step access to complex fluorinated piperidines from pyridine precursors, overcoming historical multi-step limitations [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: